2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, also known as A-582941, is a novel compound recognized for its role as a partial agonist of the alpha 7 nicotinic acetylcholine receptor. This receptor is predominantly expressed in the hippocampus and cortex, playing a crucial role in cognitive functions. Research indicates that A-582941 may enhance cognitive performance and has potential therapeutic applications for cognitive deficits associated with neurodegenerative diseases and psychiatric disorders .
The compound is classified under the category of chemical agents targeting neuronal receptors, specifically the alpha 7 nicotinic acetylcholine receptor. Its chemical structure is characterized by a complex arrangement of nitrogen and carbon atoms, which contributes to its biological activity . The compound's CAS number is 848591-89-9, and it has been documented in various chemical databases, including PubChem .
The synthesis of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole involves a multi-step process that typically requires organic solvents and catalysts to facilitate the reaction. The general synthetic route includes:
Industrial production methods have been developed to scale up laboratory synthesis, optimizing conditions for efficiency and reproducibility. Continuous flow reactors and automated synthesis platforms are employed to enhance production capabilities .
The molecular formula of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is C17H20N4. Its IUPAC name reflects its complex structure, which includes multiple rings and functional groups. The InChI code for this compound is:
This structure can be visualized through various chemical drawing software or databases such as PubChem .
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole can participate in several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The major products include various derivatives that may exhibit distinct pharmacological properties .
The mechanism of action of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole primarily involves its interaction with alpha 7 nicotinic acetylcholine receptors. Upon binding to these receptors:
Research indicates that A-582941 may improve cognitive functions in animal models by enhancing recognition memory through its receptor activity .
The physical appearance of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is typically a white to off-white powder or crystalline solid. Key properties include:
Property | Value |
---|---|
Molecular Weight | 280.37 g/mol |
Purity | ≥95% |
Storage Conditions | Sealed in dry conditions at 2–8 °C |
Hazard Statements | H302-H315-H320-H335 |
These properties are crucial for handling and application in laboratory settings .
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole has significant scientific applications, particularly in pharmacology:
This compound demonstrates promise in advancing our understanding of cognitive functions and developing treatments for related disorders.
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole (designated A-582941) exhibits high-affinity binding to α7 nicotinic acetylcholine receptors through specific molecular interactions. Radioligand binding studies using [³H]A-585539 demonstrate that A-582941 binds to native rat and human α7 nicotinic acetylcholine receptors with equilibrium dissociation constants (Ki) of 10.8 ± 0.4 nM and 16.7 ± 1.2 nM, respectively [1] [6]. This subnanomolar affinity reflects the compound's optimized structural features: the octahydropyrrolo[3,4-c]pyrrole moiety facilitates orientation within the orthosteric binding site, while the 6-phenylpyridazine group engages in critical π-cation interactions with receptor tryptophan residues [6] [8].
Competition binding analyses reveal exceptional subtype selectivity. A-582941 demonstrates negligible binding affinity (>100,000 nM Ki) for heteromeric α4β2 nicotinic acetylcholine receptors labeled with [³H]cytisine [1] . Furthermore, screening across 75 receptor binding sites showed significant displacement only at 5-hydroxytryptamine type 3 receptors (Ki = 154 nM), approximately 15-fold lower than its affinity for α7 nicotinic acetylcholine receptors . The binding kinetics exhibit rapid association (t1/2 < 2 minutes) and slow dissociation (t1/2 ≈ 15 minutes), consistent with its sustained pharmacological effects in functional assays [6].
Table 1: Binding Affinity Profile of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Receptor Target | Radioligand | Species | Ki (nM) | Reference |
---|---|---|---|---|
α7 nicotinic acetylcholine receptor | [³H]A-585539 | Rat | 10.8 ± 0.4 | [6] |
α7 nicotinic acetylcholine receptor | [³H]A-585539 | Human | 16.7 ± 1.2 | [1] |
α4β2 nicotinic acetylcholine receptor | [³H]Cytisine | Rat | >100,000 | |
5-Hydroxytryptamine type 3 | [³H]BRL 43694 | Cell line | 154 |
The α7 nicotinic acetylcholine receptor exhibits exceptional calcium permeability relative to other nicotinic acetylcholine receptor subtypes, with a Ca²⁺/Na⁺ permeability ratio (PCa/PNa) exceeding 10:1 [1] [8]. 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole leverages this intrinsic property to initiate calcium-dependent signaling cascades. Functional characterization in PC12 cells endogenously expressing α7 nicotinic acetylcholine receptors demonstrates that agonist exposure elevates intracellular calcium by approximately 3.5-fold above baseline within 30 seconds of application [2] [8]. This calcium influx serves as a critical second messenger, activating calcium-sensitive kinases including calcium/calmodulin-dependent protein kinase II and protein kinase C [1] [8].
Calcium-mediated signaling through 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole specifically activates the extracellular signal-regulated kinase 1/2 and cyclic adenosine monophosphate response element-binding protein phosphorylation pathway. In vivo administration (0.1–1 mg/kg, intraperitoneal) induces dose-dependent phosphorylation of extracellular signal-regulated kinase 1/2 and cyclic adenosine monophosphate response element-binding protein in mouse cingulate cortex and hippocampus—brain regions essential for cognitive processing [8]. Pharmacological blockade with the mitogen-activated extracellular signal-regulated kinase inhibitor SL327 completely abolishes agonist-induced extracellular signal-regulated kinase 1/2 phosphorylation, confirming pathway specificity [8]. These signaling events correlate with the compound's procognitive efficacy, as extracellular signal-regulated kinase 1/2/cyclic adenosine monophosphate response element-binding protein activation occurs at plasma concentrations (free fraction Cmax ≈ 15–40 nM) equivalent to its α7 nicotinic acetylcholine receptor binding affinity [8].
Table 2: Calcium-Mediated Downstream Signaling Effects of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Signaling Molecule | Tissue/Cell Type | Effect | Functional Correlation |
---|---|---|---|
Extracellular signal-regulated kinase 1/2 | Mouse cingulate cortex | Phosphorylation increased 2.8-fold | Working memory enhancement |
Cyclic adenosine monophosphate response element-binding protein | Mouse hippocampus | Phosphorylation increased 2.1-fold | Long-term memory consolidation |
Glycogen synthase kinase-3β | Transgenic Alzheimer mice | Ser9 phosphorylation increased 3.2-fold | Tau hyperphosphorylation reduction |
Calcium/calmodulin-dependent protein kinase II | PC12 cells | Activity increased 2.5-fold | Synaptic plasticity regulation |
The functional activity of 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is significantly modulated by positive allosteric modulators that alter receptor desensitization kinetics. Co-application with type II positive allosteric modulators such as PNU-120596 dramatically enhances agonist efficacy by reducing α7 nicotinic acetylcholine receptor desensitization and promoting channel reopening [2]. In electrophysiological studies, this combination prolongs mean open time from milliseconds to seconds and amplifies calcium influx by approximately 5-fold compared to agonist application alone [2].
The desensitization profile of 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole exhibits concentration-dependent characteristics. At clinically relevant concentrations (10–100 nM), the compound induces approximately 60% receptor desensitization within 10 seconds of application [1] [6]. However, this desensitization is rapidly reversible upon agonist removal, with full functional recovery occurring within 2 minutes [6]. The moderate desensitization kinetics permit pulsatile calcium signaling patterns that favor activation of neuroprotective pathways while avoiding cytotoxic calcium overload [1] [2].
Positive allosteric modulators transform 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole into a more efficacious signaling activator. In PC12 cells, PNU-120596 (10 μM) enhances agonist potency in extracellular signal-regulated kinase 1/2 phosphorylation by approximately 10-fold (EC₅₀ reduced from 300 nM to 30 nM) and increases maximal response efficacy by 160% [2]. This amplification occurs without altering orthosteric binding affinity, confirming the allosteric mechanism [2]. The synergistic interaction enables selective tuning of signaling outcomes, particularly for cognitive enhancement where controlled calcium flux optimizes transcriptional activation [1] [2].
Table 3: Allosteric Modulation Effects on 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole Pharmacology
Parameter | Agonist Alone | Agonist + PNU-120596 | Modulation Effect |
---|---|---|---|
Calcium flux amplitude (PC12 cells) | 3.5-fold increase | 18-fold increase | 5.1x potentiation |
Extracellular signal-regulated kinase 1/2 phosphorylation EC₅₀ | 300 nM | 30 nM | 10x leftward shift |
Receptor desensitization half-time | 8.2 ± 0.9 seconds | 42.3 ± 3.1 seconds | 5.2x prolongation |
Functional recovery half-time | 22.5 ± 2.1 seconds | 68.4 ± 5.7 seconds | 3.0x prolongation |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0